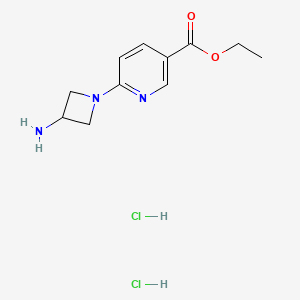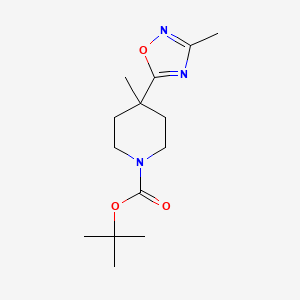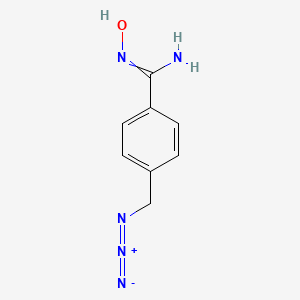![molecular formula C12H8ClF3N2O2 B1377606 2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine CAS No. 1375472-56-2](/img/structure/B1377606.png)
2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine
Overview
Description
2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine is a chemical compound that belongs to the pyrazine family of organic compounds. It has a CAS Number of 1375472-56-2 and a molecular weight of 304.66 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-6-{[3-(trifluoromethoxy)benzyl]oxy}pyrazine . The InChI code is 1S/C12H8ClF3N2O2/c13-10-5-17-6-11(18-10)19-7-8-2-1-3-9(4-8)20-12(14,15)16/h1-6H,7H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 304.66 . It is a liquid at room temperature and is typically stored at room temperature .Scientific Research Applications
Chemical Synthesis and Reactivity:
- Sato, Miwa, Suzuki, and Sakakibara (1994) explored the deoxydative acetoxylation of pyrazine N-oxides, which could include derivatives similar to the specified compound. This study contributes to understanding the regioselectivity of acetoxylation in pyrazine derivatives (Sato et al., 1994).
- In the synthesis of novel pyrazoline and isoxazoline derivatives, Jadhav et al. (2009) investigated compounds with structural similarities, highlighting the diverse reactivity and potential applications of pyrazine derivatives (Jadhav et al., 2009).
Pharmacology and Medicinal Chemistry:
- Palaska et al. (2001) synthesized 3,5-diphenyl-2-pyrazoline derivatives, including compounds structurally related to 2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine, to explore their antidepressant activities (Palaska et al., 2001).
- Abdulla et al. (2014) prepared a series of substituted pyrazole derivatives from pyrazoline precursors, exploring their anti-inflammatory activities. This demonstrates the therapeutic potential of pyrazine derivatives in medicinal chemistry (Abdulla et al., 2014).
Photophysical Properties and Material Science:
- Hoffert et al. (2017) described the synthesis and photophysical properties of pyrazine-based push-pull chromophores. This study highlights the potential of pyrazine derivatives in developing materials with unique optical properties (Hoffert et al., 2017).
- In the field of electrochromic materials, Zhao et al. (2014) utilized pyrazine derivatives as an acceptor unit, underscoring the applicability of such compounds in developing new polymeric materials (Zhao et al., 2014).
properties
IUPAC Name |
2-chloro-6-[[3-(trifluoromethoxy)phenyl]methoxy]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c13-10-5-17-6-11(18-10)19-7-8-2-1-3-9(4-8)20-12(14,15)16/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZYDXMNCZURPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)COC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



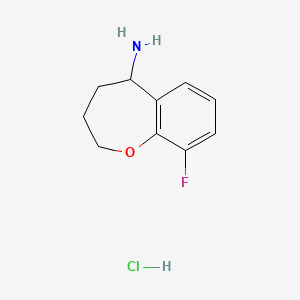
![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1377524.png)



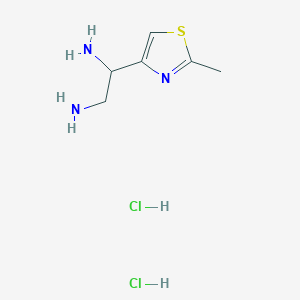

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride](/img/structure/B1377536.png)
